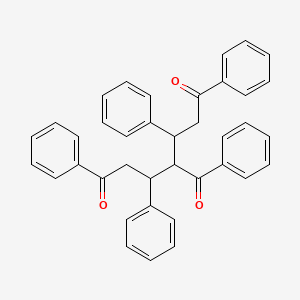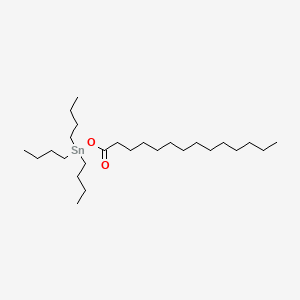
3-Ethyl-3-hexanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-3-hexanamine hydrochloride: is an organic compound that belongs to the class of amines. It is a derivative of hexanamine, where an ethyl group is attached to the third carbon of the hexane chain. This compound is commonly used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-3-hexanamine hydrochloride typically involves the alkylation of hexanamine with ethyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in an organic solvent like ethanol or methanol. The reaction is usually performed at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Ethyl-3-hexanamine hydrochloride can undergo oxidation reactions to form corresponding oxides or amides.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of amides or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or other substituted amines.
Aplicaciones Científicas De Investigación
Chemistry: 3-Ethyl-3-hexanamine hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of amines on cellular processes. It can be used as a model compound to investigate amine metabolism and transport.
Medicine: The compound has potential applications in the development of new drugs, particularly those targeting the central nervous system. It can be used as a precursor for the synthesis of active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used in the production of surfactants, corrosion inhibitors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-3-hexanamine hydrochloride involves its interaction with biological targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular function.
Comparación Con Compuestos Similares
Hexanamine: A primary amine with a similar structure but lacking the ethyl group.
3-Methyl-3-hexanamine: A derivative with a methyl group instead of an ethyl group.
3-Propyl-3-hexanamine: A derivative with a propyl group instead of an ethyl group.
Uniqueness: 3-Ethyl-3-hexanamine hydrochloride is unique due to the presence of the ethyl group at the third carbon, which can influence its reactivity and interaction with biological targets. This structural feature can impart distinct properties, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
56065-47-5 |
|---|---|
Fórmula molecular |
C8H20ClN |
Peso molecular |
165.70 g/mol |
Nombre IUPAC |
3-ethylhexan-3-ylazanium;chloride |
InChI |
InChI=1S/C8H19N.ClH/c1-4-7-8(9,5-2)6-3;/h4-7,9H2,1-3H3;1H |
Clave InChI |
MHJOKATYCDQHDI-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CC)(CC)[NH3+].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



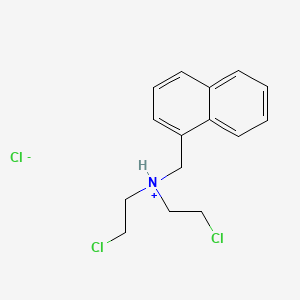
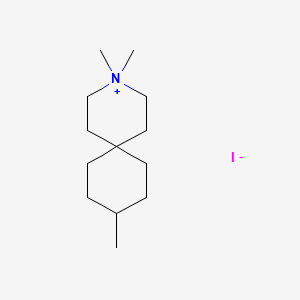
![N,N'-Naphthalene-1,5-diylbis[3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]naphthalene-2-carboxamide]](/img/structure/B13763961.png)


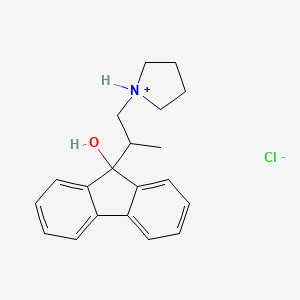
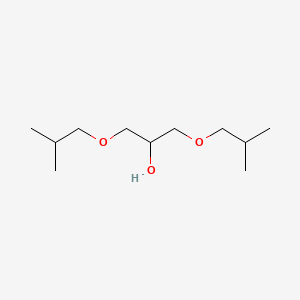
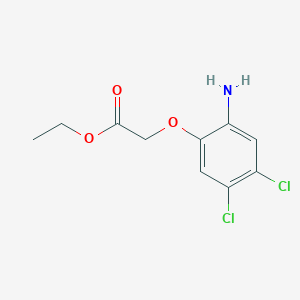
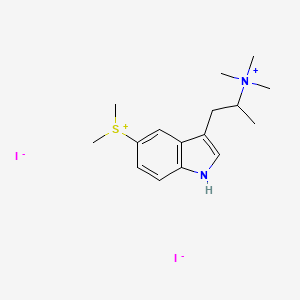
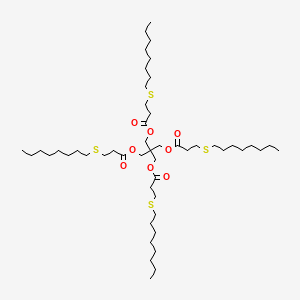
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-(3-methylphenyl)carbamate;chloride](/img/structure/B13764013.png)
